Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-11-7-2-8(10)12-3-5(6)7/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGNXRUWWPLHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC(=NC=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its biological effects .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Challenges : Ethyl analogs (e.g., 9b in ) achieve 60–85% yields via hydrogenation, suggesting methyl esters may require optimized catalysts .
- Spectroscopic Data : IR and NMR spectra for related compounds () indicate characteristic peaks for ester carbonyl (1700–1750 cm⁻¹) and aromatic protons (δ 7–8 ppm), which could guide characterization of the target compound .
- Commercial Availability : The methyl ester is less commonly cataloged than its ethyl or carboxylic acid counterparts, highlighting a need for further synthetic exploration .
Biological Activity
Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrrolopyridine family, which is characterized by its fused pyrrole and pyridine rings. The unique substitution at the 6-position with chlorine and the presence of a carboxylate group significantly influence its pharmacological properties.
- Molecular Formula : C₉H₇ClN₂O₂
- Molecular Weight : 210.62 g/mol
- Structure : The compound features a chloro substituent at the 6-position and a carboxylate group at the 3-position, contributing to its biological reactivity.
This compound exhibits its biological activity primarily through inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation and survival, particularly in cancerous cells. The compound binds to the ATP-binding site of FGFRs, effectively blocking downstream signaling pathways that lead to tumor growth .
Biological Activities
-
Antitumor Activity :
- Studies indicate that this compound has shown significant antiproliferative effects against various human tumor cell lines. Its mechanism involves stabilizing inactive conformations of kinases associated with cancer progression .
- In vitro assays have demonstrated IC50 values ranging from nanomolar to micromolar concentrations against specific cancer cell lines .
-
Antidiabetic Properties :
- Derivatives of this compound have been explored for their potential in managing diabetes. The structural modifications enhance insulin sensitivity and glucose uptake in muscle tissues .
- Antimicrobial Activity :
Case Study 1: FGFR Inhibition
In a study focusing on the inhibition of FGFR signaling pathways, this compound was tested against several FGFR variants. The compound exhibited preferential binding to FGFR1 and FGFR2 with binding affinities measured in the low nanomolar range, demonstrating its potential as a targeted therapy for cancers driven by aberrant FGFR signaling .
Case Study 2: Antimicrobial Testing
A series of methyl pyrrolopyridine derivatives were synthesized and evaluated for their antimicrobial efficacy. One derivative showed an MIC of 5 µM against Mycobacterium tuberculosis H37Ra, indicating strong potential for developing new antituberculosis agents .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds within the pyrrolopyridine family:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | 0.98 | Different substitution pattern affecting activity |
| Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | 0.97 | Variation in alkyl chain length influencing solubility |
| Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | 0.94 | Increased halogenation leading to altered reactivity |
This table highlights how structural variations can impact biological efficacy and selectivity towards different molecular targets.
Q & A
Q. What are the key synthetic routes for Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate?
The compound is synthesized via multi-step protocols, often starting from pyrrolo-pyridine precursors. A common method involves:
- Core Functionalization : Alkylation or halogenation of the pyrrolo-pyridine backbone. For example, iodomethane and lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) at -78°C under inert atmosphere selectively methylates the nitrogen .
- Carboxylation : Esterification of the carboxylic acid intermediate using methanol under acid catalysis.
- Purification : Chromatography or recrystallization to achieve >95% purity.
Q. How is the compound characterized to confirm structural integrity?
Key characterization methods include:
- NMR Spectroscopy : and NMR to verify substituent positions and ester functionality (e.g., δ 4.27 ppm for methoxy groups in related esters) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] peaks matching CHClNO).
- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .
Q. What are the solubility and storage recommendations for this compound?
- Solubility : Moderately soluble in DMSO and DMF; limited solubility in water. Pre-dissolve in polar aprotic solvents for stock solutions.
- Storage : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of the pyrrolo-pyridine core be addressed?
Regioselectivity in N-alkylation is controlled by:
Q. What strategies optimize cross-coupling reactions for derivatization?
The chloro substituent at position 6 enables:
Q. How can computational modeling predict bioactivity of derivatives?
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity.
- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent .
Q. What in vitro assays validate its potential as a kinase inhibitor?
- Enzyme Inhibition : Measure IC values against FGFR1 or EGFR kinases using ADP-Glo™ assays.
- Cellular Proliferation : Test antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays.
- Selectivity Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
